5-氨基尿嘧啶

描述

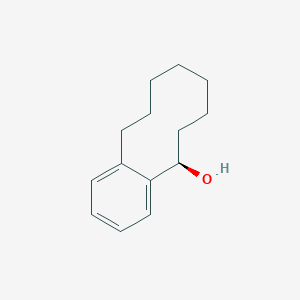

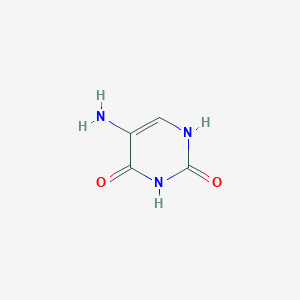

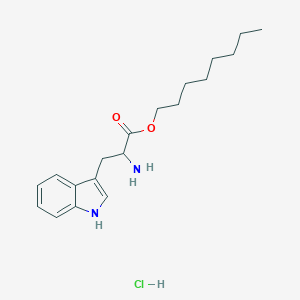

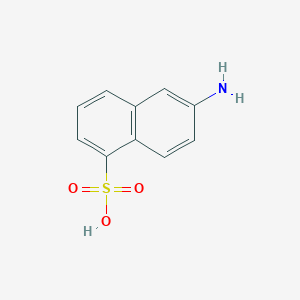

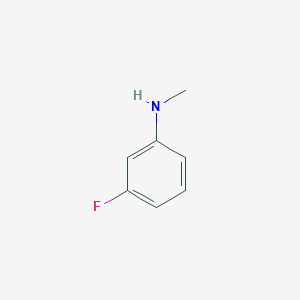

5-Aminouracil is a small molecule that belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone . It is also known by other names such as 5-Amino-2,4-dihydroxypyrimidine and 5-aminopyrimidine-2,4 (1H,3H)-dione .

Synthesis Analysis

The synthesis and reactions of 5-aminouracil and its derivatives have been comprehensively reviewed . Protocols for the two-step syntheses of new 5- (N-hydroxyalkyl- and 5-N-benzylamino)uracil acyclic nucleosides bearing various functional groups are also presented .Molecular Structure Analysis

Quantum chemical studies of 5-aminouracil were performed by density functional theory calculations using Gaussian 09 program . The internal modes were analyzed especially for the pyrimidine ring of bio-molecules .Chemical Reactions Analysis

The synthesis and reactions of 5-aminouracil and its derivatives are comprehensively reviewed . Vibrational spectra (Infra Red and Raman) of uracil and 5-aminouracil have been recorded as well as reproduced in solid phase for the pyrimidinal region (200-2000 cm −1) .Physical And Chemical Properties Analysis

5-Aminouracil has a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol . The IUPAC name is 5-amino-1 H -pyrimidine-2,4-dione .科学研究应用

DNA复制抑制剂

5-氨基尿嘧啶 (5-AU) 是一种已知的 DNA 复制抑制剂。它已用于涉及洋葱 (Allium cepa) 主根的实验,发现它会破坏长期 DNA 复制压力 (DRS) 下细胞中的 S-M 检查点机制。 这会导致过早染色体浓缩 (PCC) 或者一种特殊的染色质浓缩形式 .

双相间期-有丝分裂细胞的诱导剂

5-AU 因其在创造具有间期和有丝分裂 (IM) 表型的细胞方面的高效率而得到特征化。这意味着细胞核同时具有间期和有丝分裂区域。 这在研究细胞生长和发育的动力学方面特别有用 .

代谢活性的增强剂

用 5-AU 不断处理洋葱 RAM 细胞与 DNA 复制机制的加速动力学和显着提高的转录和翻译水平有关 .

活性氧的产生者

发现 5-AU 处理会加剧过氧化氢 (H2O2) 的产生,过氧化氢是一种活性氧。 这可能有助于研究细胞中的氧化应激反应 .

抗肿瘤、抗菌和抗病毒药物

5-氨基尿嘧啶是一种抗肿瘤、抗菌和抗病毒药物 . 它已被用作各种背景下 DNA 寡核苷酸化学中胸腺嘧啶的替代物 .

细胞周期抑制剂

5-AU 广泛用作细胞周期抑制剂 . 它阻断有丝分裂周期并抑制鸟嘌呤掺入核酸中 .

吡啶并[2,3-d]嘧啶衍生物的合成

安全和危害

未来方向

作用机制

Target of Action

5-Aminouracil primarily targets the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various biological functions such as coding, decoding, regulation, and expression of genes.

Mode of Action

5-Aminouracil interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal function of the Ribonuclease pancreatic, leading to changes in the RNA metabolism.

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminouracil is the RNA metabolism pathway. By inhibiting the Ribonuclease pancreatic, 5-Aminouracil disrupts the normal metabolism of RNA, leading to downstream effects on gene regulation and expression .

Result of Action

The molecular and cellular effects of 5-Aminouracil’s action primarily involve disruption of RNA metabolism. This can lead to changes in gene regulation and expression, potentially affecting various biological functions. 5-Aminouracil has been reported to act as an antitumor, antibacterial, and antiviral drug . It is also known to block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Aminouracil. For instance, the compound’s efficiency in creating cells with the IM phenotype is influenced by the concentration of the drug . Furthermore, the dynamics of the DNA replication machinery and levels of transcription and translation can be accelerated under continuous treatment with 5-Aminouracil . These factors highlight the importance of considering the action environment when studying the effects of 5-Aminouracil.

生化分析

Biochemical Properties

5-Aminouracil interacts with various enzymes, proteins, and other biomolecules. It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

5-Aminouracil has significant effects on various types of cells and cellular processes. It acts as an antitumor, antibacterial, and antiviral drug . It is widely used as a cell cycle inhibitor, blocks the mitotic cycle, and inhibits the incorporation of guanosine into nucleic acids .

Molecular Mechanism

At the molecular level, 5-Aminouracil exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminouracil change over time. A partial degree of synchronization for root tip cells of Vicia Fabia in nuclear stage was obtained by a 24-h treatment with 700 ppm of 5-Aminouracil .

属性

IUPAC Name |

5-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISHACNKZIBDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061312 | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-52-5 | |

| Record name | 5-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-aminouracil exert its effects on DNA synthesis?

A: 5-Aminouracil acts as a thymine analog, interfering with DNA synthesis by disrupting pyrimidine metabolism. It primarily inhibits the incorporation of thymidine into DNA, leading to the cessation of DNA replication [, , ]. This disruption is particularly critical in rapidly dividing cells, such as those found in root meristems [, , ].

Q2: Does 5-aminouracil affect any specific phases of the cell cycle?

A: Research suggests that 5-aminouracil primarily arrests cells at the S-G2 transition point of the cell cycle [, , ]. This arrest leads to an accumulation of cells in the S phase, as evidenced by the synchronized wave of mitoses observed upon removal of 5-aminouracil [, , ]. Interestingly, the duration of the G1 phase seems unaffected [].

Q3: Can the effects of 5-aminouracil be reversed?

A: Yes, studies show that the inhibitory effects of 5-aminouracil on cell division can be partially reversed. This reversal is observed when treated cells are removed from the 5-aminouracil solution and allowed to recover in distilled water []. Moreover, the addition of exogenous thymidine or deoxyribonucleosides can antagonize the effects of 5-aminouracil, facilitating the resumption of DNA synthesis [, ].

Q4: What are the cytological consequences of 5-aminouracil treatment?

A: 5-aminouracil induces a range of chromosomal abnormalities, including chromosome breakage and micronucleus formation [, , ]. It can also lead to the formation of Feulgen-negative regions in chromosomes, indicating localized disruptions in DNA synthesis []. These regions are primarily associated with heterochromatin [].

Q5: What is the molecular formula and weight of 5-aminouracil?

A5: 5-Aminouracil has the molecular formula C4H5N3O2 and a molecular weight of 127.11 g/mol.

Q6: What spectroscopic data are available for 5-aminouracil?

A6: Characterization data for 5-aminouracil and its derivatives often include: * IR spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N–H, C=O, and C=C bonds. * NMR spectroscopy (1H and 13C): Reveals information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. * Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns, offering insights into the molecule's structure.

Q7: Have there been any computational studies on 5-aminouracil?

A: Yes, computational chemistry methods, like density functional theory (DFT) have been employed to investigate the electrochemical properties of 5-aminouracil and design analogs with desired redox potentials []. These studies provided insights into the electron-donating properties of 5-aminouracil, predicting its potential as a reducing agent.

Q8: Are there any QSAR models for 5-aminouracil derivatives?

A: While the provided research doesn't delve into specific QSAR models for 5-aminouracil derivatives, the structure-activity relationship studies [, ] lay the groundwork for developing such models. By systematically altering the substituents on the 5-aminouracil scaffold and evaluating their impact on biological activity, researchers can develop predictive models to guide the design of novel derivatives with improved potency and selectivity.

Q9: How do structural modifications of 5-aminouracil affect its biological activity?

A: Modifications to the 5-aminouracil structure significantly influence its biological activity. For instance, halogenated pyrimidines like iodo- and bromouracil exhibit heightened toxicity compared to their non-halogenated counterparts []. This difference highlights the importance of substituent effects on the overall activity profile of 5-aminouracil derivatives.

Q10: Can the selectivity of 5-aminouracil be enhanced through structural modifications?

A10: While specific details regarding enhanced selectivity through structural modifications are limited within the provided research, it is plausible. By introducing specific functional groups or altering the steric properties of 5-aminouracil derivatives, researchers can potentially modulate their interactions with biological targets, leading to improved selectivity profiles.

Q11: What is known about the stability of 5-aminouracil?

A: While specific stability data are not provided in the research, studies using 5-aminouracil in solution for varying durations (2-48 hours) suggest its stability under those experimental conditions [, ]. Further research focusing on stability under different pH, temperature, and storage conditions would be valuable.

Q12: What experimental models have been used to study the effects of 5-aminouracil?

A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activity of 5-aminouracil: * Plant models: Vicia faba root tips are widely used due to their sensitivity to 5-aminouracil, allowing for observations of cell cycle changes, chromosome aberrations, and cell size alterations [, , , , , ]. Other plant models include Allium cepa [, , ], Zea mays [], Trillium kamtschaticum [], and Cereus peruvianus callus tissues []. * Microbial models: Studies on Escherichia coli explore the mutagenic potential of 5-aminouracil and its interactions with DNA synthesis pathways [, , ]. * Animal models: While limited in the provided research, a study on Tribolium castaneum (red flour beetle) examined the effects of 5-aminouracil on developmental rate [].

- Microscopy: Used to observe chromosome aberrations and cellular changes [, , , ].

- Mitotic Index Measurement: Quantifies the proportion of cells undergoing mitosis to assess the effects on cell division [, , , ].

- Radiolabeling (e.g., Thymidine-3H): Employed to track DNA synthesis and investigate the specific phases of the cell cycle affected by 5-aminouracil [, ].

- Electrophoresis: Used to analyze protein patterns and assess potential changes in gene expression [].

Q13: Are there any known alternatives or substitutes for 5-aminouracil in research or applications?

A: Other thymine analogs, such as 5-fluorouracil, 6-azauracil, and 2-thiothymine, have been investigated for their effects on DNA synthesis and cell division [, , ]. These analogs share some similarities in their mechanism of action with 5-aminouracil but may exhibit distinct pharmacological profiles and potencies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)